molecular formula C9H10N2O3 B15196182 n-Carbamoyl-2-methoxybenzamide CAS No. 7150-27-8

n-Carbamoyl-2-methoxybenzamide

Cat. No.: B15196182
CAS No.: 7150-27-8
M. Wt: 194.19 g/mol
InChI Key: CMWRQZFSKJJRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Carbamoyl-2-methoxybenzamide is a chemical compound with the CAS Number 7150-27-8 . This compound is designated for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Structural analogs of this compound, particularly those based on the N-benzoyl-2-hydroxybenzamide pharmacophore, have been identified in scientific literature as important structures in the search for new antibacterial agents . The 2-hydroxy group in these analogs is noted for its role as a hydrogen bond donor, which can contribute to antibacterial activity . While specific biological data and detailed research applications for this compound itself are not fully detailed in the available literature, its core structure aligns with scaffolds of interest in medicinal chemistry research. Key physicochemical properties, mechanism of action, and specific research value for this compound are areas that require further characterization by the research community. Researchers should handle all chemical compounds with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7150-27-8

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

N-carbamoyl-2-methoxybenzamide

InChI

InChI=1S/C9H10N2O3/c1-14-7-5-3-2-4-6(7)8(12)11-9(10)13/h2-5H,1H3,(H3,10,11,12,13)

InChI Key

CMWRQZFSKJJRFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=O)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N Carbamoyl 2 Methoxybenzamide Scaffolds

Mechanisms of Directed C-H Activation and Functionalization

The selective functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis. In the context of benzamide (B126) scaffolds, directing groups play a pivotal role in achieving high regioselectivity.

Carboxylate groups have been identified as effective directing groups in transition metal-catalyzed C-H activation reactions. acs.orgscispace.com This is often achieved through a mechanism known as concerted metalation-deprotonation (CMD), where the carboxylate assists in the deprotonation of a C-H bond, facilitating the formation of a metal-carbon bond. acs.org Computational studies have been instrumental in elucidating these pathways, highlighting the role of the carboxylate in stabilizing the transition state. acs.orgscispace.com

The efficiency of carboxylate-assisted C-H activation can be influenced by the choice of metal catalyst and the reaction conditions. For instance, nickel-catalyzed allylation of benzamides has been achieved using a Ni(COD)₂/RCO₂H system, demonstrating the utility of carboxylate assistance in C-H functionalization. nih.gov Similarly, rhodium(III)-catalyzed C-H cyanation of 1-aryl isoquinolines proceeds via a carboxylate-assisted concerted metalation-deprotonation mechanism. acs.org The strength of the carboxylic acid used can also impact the reaction, with stronger acids sometimes accelerating the C-H activation step by making the metal center more electrophilic. rsc.org

Interactive Table: Examples of Carboxylate-Assisted C-H Activation
ReactionCatalyst SystemKey Mechanistic FeatureRef.
Allylation of BenzamidesNi(COD)₂/RCO₂HCarboxylate-assisted C-H activation nih.gov
C-H Cyanation of 1-Aryl IsoquinolinesRh(III) with Chiral BOCp LigandCarboxylate-assisted concerted metalation-deprotonation acs.org
Arylation of Quinolines[Pd(OAc)₂]Direct, C8-selective arylation scispace.com

Directing groups are crucial for controlling the position of C-H functionalization on an aromatic ring. nih.govacs.org They operate by coordinating to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby overcoming the inherent reactivity of other positions. nih.govacs.org The nature of the directing group, including its size, stereochemistry, and rigidity, can significantly influence the regioselectivity of the reaction. nih.govacs.org

In the case of substituted benzamides, the amide group itself or a substituent can act as a directing group. For example, the use of an N-methoxy amide group has been shown to direct transition metal-catalyzed C-H activation reactions. acs.org The position of the directing group on the benzamide scaffold dictates which C-H bond will be activated. Ortho, meta, and para substituents will lead to different regiochemical outcomes. youtube.comyoutube.com Activating groups, which donate electron density to the aromatic ring, typically direct electrophilic substitution to the ortho and para positions. youtube.comyoutube.com Conversely, deactivating groups, which withdraw electron density, generally direct substitution to the meta position. youtube.comyoutube.com

Interactive Table: Influence of Directing Groups on Regioselectivity
Directing Group TypeGeneral Effect on Aromatic RingPreferred Position of SubstitutionExampleRef.
Activating Groups (e.g., -OCH₃, -NH₂)Electron-donatingOrtho, ParaAnisole (B1667542) youtube.com
Deactivating Groups (e.g., -NO₂, -CN)Electron-withdrawingMetaNitrobenzene youtube.com
Halogens (e.g., -Cl, -Br)Weakly deactivating, but ortho, para-directingOrtho, ParaChlorobenzene youtube.com

Amide Bond Reactivity and Transformations

The amide bond is a key functional group in n-Carbamoyl-2-methoxybenzamide, and its reactivity is central to the chemical behavior of the molecule.

Recent research has demonstrated the potential for selective N-S coupling reactions involving N-methoxy arylamides. An iron-catalyzed method has been developed for the synthesis of N-acyl sulfoximines from N-methoxy amides and sulfoxides. acs.org This reaction is proposed to proceed through an iron-nitrenoid intermediate. acs.org The tolerance of this reaction to various functional groups on the phenyl ring makes it a versatile tool for the synthesis of complex molecules. acs.org

The amide bond in benzamides is susceptible to hydrolysis under both acidic and basic conditions, although it is generally more resistant than an ester linkage. researchgate.netauburn.edu

Under acidic conditions, the hydrolysis of benzamide yields a carboxylic acid and an ammonium (B1175870) salt. libretexts.org The rate of hydrolysis can be influenced by the acidity of the medium and the structure of the amide. researchgate.net For instance, studies on the hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide in strong acids have shown that the order of reactivity is primary > tertiary > secondary. researchgate.net

In basic media, benzamide hydrolysis produces a carboxylate salt and ammonia (B1221849) or an amine. libretexts.org The mechanism of base-catalyzed hydrolysis can be complex, and for some benzamides, it is accompanied by oxygen exchange between the amide and water. researchgate.net For certain substituted N-(hydroxymethyl)benzamides, amidic hydrolysis can become a competitive reaction pathway at higher hydroxide (B78521) concentrations. researchgate.net

Interactive Table: Products of Benzamide Hydrolysis
ConditionsReactantProductsRef.
Acidic (HCl, H₂O)BenzamideBenzoic acid, Ammonium chloride libretexts.org
Basic (NaOH)BenzamideSodium benzoate, Ammonia libretexts.org

Exploration of Rearrangement Reactions and Structural Isomerism

Rearrangement reactions represent a broad class of organic transformations where the carbon skeleton or functional groups of a molecule are reorganized to form a structural isomer. wiley-vch.de Several named rearrangement reactions are relevant to the potential transformations of scaffolds related to this compound.

One such reaction is the Beckmann rearrangement , which converts an oxime into an amide or a nitrile. masterorganicchemistry.com This reaction is typically initiated by treating an oxime with acid, leading to the migration of an alkyl or aryl group. masterorganicchemistry.com Another relevant transformation is the Curtius rearrangement , which involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be converted to an amine or a substituted amide. libretexts.org

The Baeyer-Villiger oxidation is another important rearrangement that converts a ketone to an ester or a cyclic ketone to a lactone using a peroxy acid. wiley-vch.delibretexts.org The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. wiley-vch.de

Finally, the benzilic acid rearrangement describes the conversion of a 1,2-diketone to an α-hydroxy carboxylic acid upon treatment with a strong base. libretexts.org These and other rearrangement reactions offer potential pathways for the structural modification and diversification of benzamide-containing molecules.

Computational and Theoretical Studies of N Carbamoyl 2 Methoxybenzamide and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed investigation of electron distribution, molecular orbital energies, and reactivity, providing a theoretical framework for the chemical behavior of n-Carbamoyl-2-methoxybenzamide.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for the computational study of molecular systems, offering a balance between accuracy and computational cost. For molecules similar to this compound, DFT calculations, often employing hybrid functionals like B3LYP or B3PW91 with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict various properties. researchgate.net These calculations can elucidate the electronic structure and vibrational frequencies of the molecule. researchgate.net In studies of related benzamide (B126) derivatives, DFT has been successfully used to analyze structural parameters and vibrational spectra. researchgate.net

Analysis of Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For a related compound, 3-fluorobenzamide (B1676559), the HOMO-LUMO energy gap was determined to be 5.521 eV, indicating significant stability. researchgate.net The analysis of the spatial distribution of these orbitals in this compound would reveal the regions most susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Benzamide Analogue

Molecular OrbitalEnergy (eV)
HOMO-7.123
LUMO-1.602
Energy Gap (ΔE) 5.521

Data based on a study of 3-fluorobenzamide and is illustrative for a benzamide derivative. researchgate.net

Global Chemical Reactivity Descriptors (MEP, Fukui Functions, DoS)

Global chemical reactivity descriptors, derived from DFT calculations, provide further insight into a molecule's reactivity. The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution and identifies sites for electrophilic and nucleophilic reactions. In a typical benzamide derivative, the regions around the oxygen atoms of the carbonyl and methoxy (B1213986) groups would be expected to show negative potential (red), indicating susceptibility to electrophilic attack, while the amide protons would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net

Fukui functions are used to predict the local reactivity of different atomic sites within a molecule. The Density of States (DoS) spectrum provides a graphical representation of the number of available electronic states at each energy level. researchgate.net For a benzamide derivative, the DoS plot would show the contributions of different fragments to the molecular orbitals, highlighting the electronic interactions between the aromatic ring, the amide group, and the carbamoyl (B1232498) moiety. researchgate.net

Conformational Analysis and Dynamics

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound is essential to identify the most stable spatial arrangements of its atoms. Theoretical conformational analysis on related 2-methoxybenzamide (B150088) derivatives has revealed the existence of both folded and extended conformers, with their relative stability depending on the substitution pattern. nih.gov For some derivatives, folded conformers are of lower energy, while for others, extended forms are more stable. nih.gov The rotational barriers around the key single bonds, such as the C-N bond of the amide and the C-C bond connecting the carbamoyl group, determine the conformational landscape. In the case of 2,6-difluoro-3-methoxybenzamide, conformational analysis showed that the non-planar conformation is energetically favored. nih.gov Molecular dynamics simulations can provide further information on the dynamic behavior of these conformers over time. researchgate.net

Intermolecular Interactions and Solid-State Packing Simulations

In the solid state, the arrangement of molecules is governed by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting crystal structure and material properties.

Prediction of Hydrogen Bonding Networks (N-H...O, C-H...O)

Table 2: Common Hydrogen Bond Types in Benzamide and Carbamoyl-Containing Crystal Structures

Hydrogen Bond TypeDonorAcceptorTypical Interaction Motif
N-H...OAmide N-HCarbonyl ODimer, Chain
N-H...OCarbamoyl N-HCarbonyl OChain, Sheet
N-H...OCarbamoyl N-HMethoxy OIntramolecular/Intermolecular
C-H...OAromatic C-HCarbonyl OPacking stabilization

Analysis of Pi-Stacking Interactions and Layered Structures

Computational and theoretical analyses have provided significant insights into the non-covalent interactions that govern the supramolecular assembly of benzamide derivatives. While specific studies focusing solely on this compound are limited in publicly accessible literature, the principles of π-stacking and the formation of layered structures observed in analogous compounds offer a predictive framework for its behavior.

Pi-stacking interactions are a class of non-covalent interactions that occur between aromatic rings. These interactions, driven by a combination of electrostatic and van der Waals forces, play a crucial role in the solid-state packing of molecules, influencing properties such as crystal morphology, melting point, and solubility. In benzamide derivatives, the presence of the phenyl ring facilitates these interactions, often leading to the formation of well-ordered, layered structures in the crystalline state.

For instance, studies on related benzamidines have demonstrated the formation of sheet-like structures built from a combination of hydrogen bonds and aromatic π–π stacking interactions. researchgate.net In these structures, molecules are often linked into chains via hydrogen bonding, and these chains are then organized into sheets through π–π stacking of the aromatic rings. researchgate.net The specific geometry of the π-stacking, whether face-to-face or edge-to-face, is dictated by the electronic nature and steric hindrance of the substituents on the aromatic ring.

Interactive Table: Parameters Influencing Pi-Stacking in Benzamide Analogues

ParameterInfluence on Pi-StackingExpected Effect in this compound
Substituent Nature Electron-donating or -withdrawing groups alter the quadrupole moment of the aromatic ring.The electron-donating methoxy group and the electron-withdrawing carbamoyl group will create a complex electrostatic potential, likely favoring offset or parallel-displaced π-stacking geometries.
Steric Hindrance Bulky substituents can prevent close approach of aromatic rings, hindering optimal stacking.The ortho-methoxy group may introduce some steric hindrance, potentially leading to a greater separation between stacked rings compared to unsubstituted benzamide.
Hydrogen Bonding Competing hydrogen bonds can direct molecular assembly, sometimes at the expense of optimal π-stacking.The presence of multiple hydrogen bond donors and acceptors in the carbamoyl and amide groups will likely lead to extensive hydrogen-bonded networks that coexist with and influence the π-stacked layers.

Theoretical Prediction of Reaction Mechanisms and Transition States

Theoretical and computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including the characterization of transient intermediates and high-energy transition states that are often difficult to observe experimentally. While specific theoretical predictions for the reaction mechanisms involving this compound are not extensively documented, studies on related amide and benzamide systems offer a solid foundation for understanding its potential reactivity.

Computational methods, such as Density Functional Theory (DFT), are frequently employed to map the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, products, intermediates, and transition states. The difference in energy between the reactants and the transition state provides the activation energy, a critical parameter that governs the reaction rate.

For reactions involving benzamides, theoretical studies often focus on mechanisms such as hydrolysis, N-alkylation, and rearrangements. For example, in the hydrolysis of amides, computational models can predict whether the reaction proceeds through a concerted or a stepwise mechanism, and can identify the structure of the tetrahedral intermediate.

The π-stacking interaction can also play a significant role in the transition states of certain reactions. mdpi.com By stabilizing the transition state structure through non-covalent interactions, π-stacking can influence the stereoselectivity and regioselectivity of a reaction. mdpi.com For instance, in reactions involving chiral auxiliaries containing aromatic rings, the formation of a well-defined π-stacked arrangement in the transition state can favor the formation of one stereoisomer over another. mdpi.com

Interactive Table: Key Computational Parameters for Reaction Mechanism Prediction

Computational ParameterSignificance in Mechanism PredictionRelevance to this compound
Activation Energy (Ea) Determines the kinetic feasibility of a reaction pathway. Lower Ea indicates a faster reaction.Theoretical calculations could compare the activation energies for different potential reaction pathways, such as hydrolysis at the amide versus the carbamoyl group, to predict the most likely outcome.
Transition State Geometry Provides a snapshot of the molecular structure at the peak of the energy barrier.Identifying the transition state structure for a given reaction of this compound would reveal the key bond-making and bond-breaking events.
Intermediate Stability The presence of stable intermediates can indicate a stepwise reaction mechanism.Calculations could investigate the stability of potential intermediates, such as tetrahedral intermediates in nucleophilic acyl substitution reactions.
Solvent Effects The surrounding solvent can significantly influence reaction energetics.Continuum or explicit solvent models can be used to predict how different solvents might affect the reaction mechanism and rate for this compound.

Further theoretical investigations are necessary to specifically delineate the reaction mechanisms and transition states for this compound, which would be invaluable for understanding its chemical behavior and for the rational design of related compounds with tailored reactivity.

Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. researchgate.net By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the molecular skeleton and the spatial arrangement of atoms.

Applications of ¹H NMR and ¹³C NMR Techniques

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural elucidation of organic compounds. researchgate.netnih.gov In the case of n-Carbamoyl-2-methoxybenzamide, ¹H NMR provides information about the number and types of protons, as well as their neighboring atoms. For instance, the protons on the benzene (B151609) ring will appear in a distinct region of the spectrum, and their splitting patterns can reveal their relative positions. chemicalbook.com The protons of the methoxy (B1213986) group (–OCH₃) will typically appear as a sharp singlet, while the protons of the carbamoyl (B1232498) group (–CONH₂) will also have characteristic chemical shifts. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. nih.gov Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For example, the carbonyl carbon of the amide group will have a characteristic downfield shift, while the carbon of the methoxy group will appear at a higher field. chemicalbook.comchemicalbook.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon (C=O)-~168
Aromatic Carbons7.0 - 8.0110 - 160
Methoxy Carbon (-OCH₃)~3.9~56
Amide Protons (-NH₂)7.5 - 8.5 (broad)-
Methoxy Protons (-OCH₃)~3.9-
Aromatic Protons7.0 - 8.0-

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Concentration-Dependent NMR for Investigating Intermolecular Interactions

The behavior of molecules in solution is often influenced by intermolecular interactions, such as hydrogen bonding. Concentration-dependent NMR studies can provide valuable insights into these interactions. nih.gov For this compound, which possesses both hydrogen bond donors (the –NH₂ group) and acceptors (the carbonyl oxygen and the methoxy oxygen), the potential for intermolecular hydrogen bonding is significant. By acquiring NMR spectra at different concentrations, changes in chemical shifts can be observed. For example, the chemical shift of the amide protons is often sensitive to concentration, as their involvement in hydrogen bonding changes with the proximity of other molecules. nih.gov These studies can help to understand how molecules of this compound associate with each other in solution.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgpressbooks.pubyoutube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present. libretexts.orgspectroscopyonline.com

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption in the region of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the amide group. pressbooks.pub The N-H stretching vibrations of the primary amide would typically appear as two bands in the region of 3200-3400 cm⁻¹. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹ and 1050 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be seen in the 1450-1600 cm⁻¹ region. libretexts.org

Interactive Table: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amide (–CONH₂)N-H Stretch3200-3400 (two bands)
Amide (–CONH₂)C=O Stretch1650-1700
Methoxy (–OCH₃)C-O Stretch1250 and 1050
Aromatic RingC=C Stretch1450-1600
Aromatic RingC-H Stretch>3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain information about its structure by analyzing its fragmentation pattern. chemrxiv.orgmiamioh.edu

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the very precise determination of the molecular weight of a compound. researchgate.netgeologyscience.runih.gov In this method, a solution of the sample is sprayed into the mass spectrometer, and the solvent is evaporated to produce gaseous ions. The high resolution of the instrument allows for the determination of the molecular formula from the exact mass measurement. For this compound (C₉H₁₀N₂O₃), the expected monoisotopic mass would be calculated with high precision.

LC-DAD-Q-TRAP-MS/MS in Chemical Profiling

Liquid Chromatography-Diode Array Detection-Quadrupole-Time of Flight-Tandem Mass Spectrometry (LC-DAD-Q-TRAP-MS/MS) is a sophisticated analytical platform that combines the separation power of liquid chromatography with the detection capabilities of a diode array detector and the structural information provided by tandem mass spectrometry. nih.govnih.govnih.gov This technique is particularly useful for the analysis of complex mixtures and for the identification of unknown compounds. nih.govnih.gov In the context of chemical profiling, this method could be used to identify and quantify this compound in a complex matrix. The tandem mass spectrometry (MS/MS) capability allows for the fragmentation of the parent ion, providing characteristic fragment ions that can be used for structural confirmation. nih.govresearchgate.net For this compound, fragmentation might involve the loss of the carbamoyl group, the methoxy group, or cleavage of the amide bond, providing a unique fragmentation pattern that serves as a fingerprint for the molecule. nih.gov

X-ray Crystallography for Precise Solid-State Structure Determination

Precise information regarding the three-dimensional arrangement of atoms and molecules in the solid state of this compound remains unavailable in the public domain. Extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific crystal structure determination for this compound.

However, analysis of closely related structures, such as N-(diphenylphosphoryl)-2-methoxybenzamide, provides valuable insights into the likely conformational and packing characteristics of the 2-methoxybenzamide (B150088) moiety. nih.gov It is important to note that the following discussion is based on these related compounds and serves as a predictive analysis of the potential structural features of this compound.

Analysis of Molecular Conformation and Torsion Angles

In the related structure of N-(diphenylphosphoryl)-2-methoxybenzamide, the anisole (B1667542) and carbamide fragments are not coplanar. A notable torsion angle in this analogue is that between the phenyl ring and the amide group (C19—C14—C13—N1), which is reported to be 13.6(3)°. nih.gov This deviation from planarity suggests that steric hindrance between the ortho-methoxy group and the carbamoyl moiety likely plays a significant role in the conformational preference of this compound as well.

Furthermore, intramolecular hydrogen bonding can be a determining factor in the molecule's conformation. In the diphenylphosphoryl derivative, an intramolecular hydrogen bond is observed. nih.gov A similar interaction could be anticipated in this compound between the amide N-H and the oxygen of the methoxy group, which would lead to a more rigid, pseudo-cyclic conformation.

The table below outlines the key torsion angles that would be of interest in a crystallographic study of this compound, with definitions based on standard chemical nomenclature.

Torsion AngleAtom SequenceExpected Influence on Conformation
Phenyl-AmideC(aryl)-C(aryl)-C(carbonyl)-NDetermines the degree of twist between the aromatic ring and the amide plane.
Amide-CarbamoylC(carbonyl)-N-C(carbamoyl)-NDefines the orientation of the terminal carbamoyl group.
Methoxy-PhenylC(aryl)-C(aryl)-O-C(methyl)Influences the position of the methoxy group relative to the amide functionality.

Crystalline Packing Analysis and Supramolecular Features

The way in which this compound molecules arrange themselves in a crystal lattice would be governed by a combination of intermolecular forces, including hydrogen bonding, van der Waals interactions, and potentially π-π stacking.

Given the presence of both hydrogen bond donors (N-H groups) and acceptors (C=O and OCH₃ groups), extensive intermolecular hydrogen bonding is highly probable. These interactions are fundamental to the formation of stable, extended networks in the solid state. For instance, in the crystal structure of N-(diphenylphosphoryl)-2-methoxybenzamide, molecules are linked into chains via weak C-H···π interactions. nih.gov In the case of this compound, the presence of the additional N-H group in the carbamoyl moiety would likely lead to more complex hydrogen-bonding motifs, such as dimers or sheets.

Role of N Carbamoyl 2 Methoxybenzamide As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

There is no available scientific literature that describes the use of n-Carbamoyl-2-methoxybenzamide as a starting material or intermediate in the synthesis of more complex molecular architectures.

Integration into Diverse Pharmacophoric Scaffolds

No studies have been found that report the incorporation of the this compound scaffold into known pharmacophores or its use in the development of new ones. While 2-methoxybenzamide (B150088) derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, there is no specific mention of the n-carbamoyl derivative in this or any other medicinal chemistry context.

Advanced Analytical and Characterization Methodologies in Chemical Research

Chromatographic Techniques for Purification and Separation

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For a polar compound like n-Carbamoyl-2-methoxybenzamide, liquid chromatography techniques are particularly well-suited.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of compounds in a mixture. The choice between HPLC and UHPLC often depends on the desired speed and resolution of the analysis, with UHPLC offering faster analysis times and better resolution due to the use of smaller particle size columns (typically sub-2 µm). chromatographyonline.comwaters.com

For the analysis of this compound, a reversed-phase HPLC or UHPLC method would likely be employed. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Given the polar nature of the carbamoyl (B1232498) and methoxybenzamide moieties, a C18 or a pentafluorophenylpropyl (PFPP) stationary phase could be effective. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization in mass spectrometry detection. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would be optimal for separating the target compound from impurities with different polarities. chromatographyonline.com

Detection could be achieved using a Diode Array Detector (DAD) or a UV detector, as the benzamide (B126) structure contains a chromophore that absorbs UV light. chromatographyonline.com For more sensitive and specific detection, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the method of choice. nih.govnih.gov

Table 1: Illustrative HPLC/UHPLC Parameters for the Analysis of Benzamide Derivatives

ParameterHPLCUHPLC
Column C18, 4.6 x 150 mm, 5 µmC18 or PFPP, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Acetic Acid
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min10% to 90% B in 6.5 min nih.gov
Flow Rate 1.0 mL/min0.4 mL/min nih.gov
Column Temp. 30 °C40 °C
Detector DAD (254 nm) or MSMS/MS

This table presents typical parameters for the analysis of aromatic amides and is intended to be illustrative for this compound.

Solid-Phase Extraction (SPE) is a sample preparation technique used for the purification and concentration of analytes from complex matrices prior to analysis by techniques like HPLC. youtube.com It operates on the principle of "catch and release," where the analyte of interest is retained on a solid sorbent while impurities are washed away, after which the analyte is eluted with a suitable solvent. youtube.com

For the isolation of this compound from a reaction mixture or a biological matrix, a reversed-phase or a mixed-mode cation exchange SPE cartridge could be utilized. A reversed-phase sorbent (e.g., C18) would retain the compound based on hydrophobic interactions, while a mixed-mode sorbent could exploit both hydrophobic and ion-exchange interactions for more selective purification. nih.gov The general steps for SPE would involve:

Conditioning: The sorbent is prepared with a solvent like methanol to activate the stationary phase. youtube.com

Equilibration: The sorbent is then washed with a solution similar in composition to the sample matrix to ensure proper retention. youtube.com

Loading: The sample containing this compound is passed through the cartridge, and the compound is retained on the sorbent.

Washing: Impurities are washed from the cartridge with a weak solvent that does not elute the target compound.

Elution: A strong solvent is used to disrupt the interactions between the analyte and the sorbent, thereby eluting the purified this compound. youtube.com

Amide-functionalized sorbents are also available and are particularly effective for extracting polar molecules like phenols and nitro-aromatics from natural product extracts. appliedseparations.com

Comprehensive Spectroscopic Profiling in Complex Chemical Mixtures

Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. A combination of infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry would be necessary to unequivocally identify this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic IR absorption bands would be expected for the N-H bonds of the amide and carbamoyl groups (around 3400-3200 cm⁻¹), the C=O stretching of the amide and carbamoyl groups (around 1680-1630 cm⁻¹), and the C-O stretching of the methoxy (B1213986) group (around 1250 cm⁻¹). researchgate.netchemicalbook.comnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Would show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), and the NH protons of the amide and carbamoyl groups.

¹³C NMR: Would reveal the number of unique carbon atoms, with characteristic chemical shifts for the carbonyl carbons (around 160-170 ppm), the aromatic carbons, and the methoxy carbon (around 55-60 ppm). nih.govturkjps.org

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS), it is a powerful tool for identifying compounds in a mixture. For this compound, electrospray ionization (ESI) would be a suitable ionization technique. researchgate.net The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated molecule [M+H]⁺.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals
IR (cm⁻¹) 3400-3200 (N-H stretch), 1680-1630 (C=O stretch), 1250 (C-O stretch) researchgate.netnist.gov
¹H NMR (ppm) 7.0-8.5 (aromatic H), 3.8-4.0 (s, 3H, OCH₃), NH signals (variable)
¹³C NMR (ppm) 160-170 (C=O), 110-160 (aromatic C), 55-60 (OCH₃) turkjps.org
MS (ESI+) [M+H]⁺ corresponding to the molecular formula C₉H₁₀N₂O₃

This table is illustrative and based on characteristic values for similar functional groups.

Integrated Analytical Platforms for Advanced Structural Elucidation

For the comprehensive analysis of a compound like this compound, especially in complex mixtures or for impurity profiling, integrated analytical platforms are employed. The most common of these is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov This technique combines the separation power of HPLC or UHPLC with the high sensitivity and specificity of tandem mass spectrometry.

In an LC-MS/MS system, the analyte is first separated by the LC column and then introduced into the mass spectrometer. In the first stage of the mass spectrometer, the molecular ion of the analyte is selected. This ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second stage of the mass spectrometer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the analyte, even at very low concentrations. protocols.io

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are also powerful tools for unambiguous structural elucidation by establishing connectivity between protons and carbons within the molecule. turkjps.orgnih.gov The integration of these advanced analytical methodologies provides a robust framework for the thorough characterization of chemical compounds like this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.